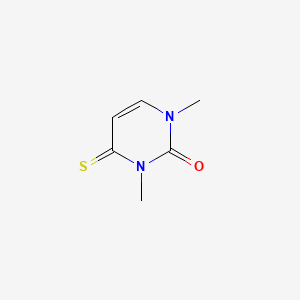

1,3-Dimethyl-4-thiouracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dimethyl-4-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

RNA Labeling and Detection

One of the prominent applications of 1,3-Dimethyl-4-thiouracil is its use as a uracil analog for RNA labeling. It can be incorporated into RNA molecules during transcription, allowing researchers to study RNA metabolism and degradation processes. The compound's ability to form stable interactions with RNA makes it an effective tool in various experimental setups.

- Pulse Labeling : this compound has been utilized for pulse labeling of newly transcribed RNA. This technique enables the tracking of RNA synthesis and degradation in living cells, providing insights into RNA dynamics under different physiological conditions .

- Cross-linking Studies : The compound facilitates cross-linking experiments to investigate RNA-RNA and RNA-protein interactions. By incorporating this compound into target RNAs, researchers can analyze complex molecular interactions critical for understanding gene regulation .

Cell Type-Specific Transcriptome Analysis

Recent advancements have leveraged this compound in cell type-specific transcriptome studies. For instance, a method called SLAM-ITseq employs this compound to label RNA selectively in specific cell types within living organisms. This technique allows for the isolation and sequencing of transcripts from targeted cells, enhancing our understanding of cellular functions and disease mechanisms .

Antiviral Research

The antiviral properties of this compound are under investigation due to its ability to interfere with viral replication processes. Studies have shown that it can be used to label viral RNAs specifically during infections, aiding in the characterization of viral life cycles and the development of antiviral strategies .

Anticancer Applications

Research has indicated that derivatives of this compound may exhibit anticancer properties. Compounds synthesized from this base structure have demonstrated potential against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . For example, analogs have been designed to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression.

Case Study: Antiviral Mechanisms

In a study investigating human cytomegalovirus infections, researchers utilized this compound to label viral RNAs produced during latent infections. The findings revealed that specific labeling allowed for detailed analysis of viral gene expression patterns and provided insights into the mechanisms of latency and reactivation .

Case Study: Transcriptome Profiling

A recent application involved using this compound in double-transgenic mice models to study cell-specific transcriptomes. By selectively labeling RNAs in cells expressing uracil phosphoribosyltransferase (UPRT), researchers could isolate and analyze transcripts from specific cell populations. This method has significant implications for understanding tissue-specific gene expression and disease pathology .

Propiedades

Número CAS |

49785-67-3 |

|---|---|

Fórmula molecular |

C6H8N2OS |

Peso molecular |

156.21 g/mol |

Nombre IUPAC |

1,3-dimethyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C6H8N2OS/c1-7-4-3-5(10)8(2)6(7)9/h3-4H,1-2H3 |

Clave InChI |

PMKLUUOSOUESOS-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=S)N(C1=O)C |

SMILES canónico |

CN1C=CC(=S)N(C1=O)C |

Key on ui other cas no. |

49785-67-3 |

Sinónimos |

1,3-dimethyl-4-thiouracil 1,3-DM-4-TU |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.